molecular formula C9H9NO3S B3167855 Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate CAS No. 926044-96-4

Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B3167855
CAS No.: 926044-96-4
M. Wt: 211.24 g/mol
InChI Key: UGZUAQNYBKWCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylate with phosgene (COCl2) to form the isocyanate group . The reaction conditions usually require an inert atmosphere and low temperatures to prevent decomposition of the reactants and products. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include alcohols, amines, and water, with reaction conditions varying depending on the desired product. Major products formed from these reactions include urethanes, ureas, and substituted thiophenes.

Mechanism of Action

The mechanism of action of Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic sites on target molecules, forming covalent bonds and modifying the structure and function of the target . This reactivity is exploited in various applications, from chemical synthesis to biological modifications.

Comparison with Similar Compounds

Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate can be compared with similar compounds such as:

Properties

IUPAC Name

methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-5-6(2)14-8(10-4-11)7(5)9(12)13-3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZUAQNYBKWCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N=C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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